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Introduction to Fluazifop-P-butyl

Fluazifop-P-butyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate

family (commonly known as "fops"). It specifically controls grass weeds in broad-leaved crops by inhibiting

acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis. The herbicidal activity resides

exclusively in the R-enantiomer (fluazifop-P-butyl), while the S-enantiomer is biologically inactive. This

stereospecificity has driven the development of stereoselective synthesis methods to produce the optically

pure R-enantiomer, minimizing environmental loading and improving efficacy.

The transition from racemic fluazifop-butyl to the enantiopure R-form represents a significant advancement

in agrochemical sustainability. Commercial production now focuses exclusively on the active enantiomer,

reducing the application rate and environmental impact. These application notes provide detailed protocols

for the stereoselective synthesis, analysis, and testing of fluazifop-P-butyl, supporting researchers in

developing efficient and environmentally conscious production methods.
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Basic Chemical Characteristics

Table 1: Fundamental chemical properties of Fluazifop-P-butyl

Property Specification Reference

IUPAC Name butyl (2R)-2-(4-((5-(trifluoromethyl)-2-
pyridinyl)oxy)phenoxy)propanoate

[1]

CAS Registry
Number

79241-46-6 [1]

Molecular Formula C₁₉H₂₀F₃NO₄ [1]

Molecular Mass 383.36 g/mol [1]

Active Substance
Purity

≥900 g/kg (90%) [1]

Chemical Structure Chemical structure [1]

Physicochemical Properties

Table 2: Physicochemical properties of Fluazifop-P-butyl

Property Value Conditions/Method Reference

Water Solubility 0.93 mg/L 20°C, pH 7 [1]

Organic Solvent
Solubility

Miscible Xylene, acetone, methanol,
toluene

[1]

Melting Point -46°C - [1]

Boiling Point Decomposes before

boiling

- [1]
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Property Value Conditions/Method Reference

Degradation
Temperature

216°C - [1]

Flash Point 225°C - [2]

Synthetic Chemistry and Stereoselective Routes

Historical Context and Racemic Synthesis

The discovery of fluazifop emerged from competitive research in the 1970s to develop grass-selective

herbicides for broad-leaved crops. The initial synthetic approach produced racemic fluazifop-butyl, where

the active R-enantiomer comprised only 50% of the product. The early synthetic route involved:

Nucleophilic substitution between hydroquinone and 2-chloro-5-trifluoromethyl pyridine to form the
pyridyl ether intermediate

Subsequent etherification with the butyl ester of 2-bromopropionic acid
Purification through crystallization or chromatography to isolate the final product

This non-stereoselective approach resulted in equal amounts of both R and S enantiomers, meaning half of

the product was herbicidally inactive, resulting in unnecessary chemical waste and environmental burden.

Contemporary Stereoselective Synthesis

Modern production methods focus on stereoselective synthesis to exclusively produce the herbicidally

active R-enantiomer. The commercial process involves:

Chiral starting materials derived from natural chiral pools such as alanine and lactic acid
Stereoselective coupling of the aryloxyphenoxy core with R-configured propionate derivatives

Esterification with butanol to form the final butyl ester product
Purification through crystallisation or chromatography to ensure high enantiomeric purity

The stereoselective process ensures that the final product contains ≥90% active R-enantiomer, maximizing

herbicidal activity while minimizing the environmental load of inactive isomers.
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Stereoselective Synthesis Workflow for Fluazifop-P-butyl
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Figure 1: Stereoselective Synthesis Workflow for Fluazifop-P-butyl

Detailed Experimental Protocols
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Protocol 1: Stereoselective Synthesis of Fluazifop-P-butyl

4.1.1 Materials and Reagents

Chiral starting material: (R)-2-chloropropionic acid (≥98% enantiomeric excess)

Intermediate: 5-(trifluoromethyl)-2-pyridinol (≥95% purity)
Coupling agent: 4-Hydroxyphenol (hydroquinone, ≥99% purity)

Esterification agent: n-Butanol (anhydrous, ≥99.5%)
Catalyst: Potassium carbonate (anhydrous) and p-toluenesulfonic acid

Solvents: Acetone (anhydrous), toluene, ethyl acetate, hexane (HPLC grade)
Equipment: Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer, separation

funnel, rotary evaporator, chromatography column

4.1.2 Step-by-Step Procedure

Synthesis of Pyridyl Ether Intermediate

Charge 500 mL round-bottom flask with 5-(trifluoromethyl)-2-pyridinol (0.5 mol, 89.5 g)

Add hydroquinone (0.5 mol, 55 g) and anhydrous potassium carbonate (1.0 mol, 138 g)
Add 300 mL anhydrous acetone as solvent

Reflux at 65°C for 12 hours with continuous stirring
Monitor reaction completion by TLC (hexane:ethyl acetate, 7:3)

Cool to room temperature and filter to remove inorganic salts
Concentrate filtrate under reduced pressure to obtain crude intermediate

Purify by recrystallization from ethanol/water mixture

Stereoselective Coupling with R-Propionate

Dissolve pyridyl ether intermediate (0.4 mol) in dry toluene (400 mL)

Add (R)-2-chloropropionic acid (0.44 mol, 41.5 g) and K₂CO₃ (0.8 mol, 110.5 g)
Add phase transfer catalyst (tetrabutylammonium bromide, 5 mmol)

Heat at 85°C for 8 hours under nitrogen atmosphere
Cool mixture and wash with 5% NaOH solution (2 × 200 mL)

Separate organic layer and dry over anhydrous Na₂SO₄

Filter and concentrate to yield (R)-2-{4-[5-(trifluoromethyl)-2-pyridyloxy]phenoxy}propionic acid

Esterification to Butyl Ester

Dissolve R-acid intermediate (0.3 mol) in n-butanol (500 mL)
Add p-toluenesulfonic acid (0.03 mol, 5.2 g) as catalyst

Reflux at 120°C for 6 hours using Dean-Stark apparatus for water removal
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Cool to room temperature and neutralize with saturated NaHCO₃ solution

Extract with ethyl acetate (3 × 200 mL)
Combine organic layers and wash with brine

Dry over Na₂SO₄, filter, and concentrate under reduced pressure

Purification and Isolation

Dissolve crude product in minimal hexane:ethyl acetate (9:1)

Load onto silica gel column (300 g)
Elute with gradient from hexane:ethyl acetate (9:1) to (7:3)

Collect fractions containing pure Fluazifop-P-butyl (Rf = 0.4 in 8:2 hexane:ethyl acetate)
Combine fractions and evaporate to yield pure Fluazifop-P-butyl as a straw-colored liquid

Determine enantiomeric purity by chiral HPLC (see Analytical Methods section)

Protocol 2: Enantiomeric Purity Analysis

4.2.1 Chiral HPLC Method

Column: Chiralpak AD-RH (150 × 4.6 mm, 5 μm)
Mobile phase: n-hexane:isopropanol:trifluoroacetic acid (95:5:0.1, v/v/v)

Flow rate: 1.0 mL/min
Detection: UV at 254 nm

Column temperature: 25°C
Injection volume: 10 μL

Sample concentration: 1 mg/mL in mobile phase
Retention times: R-enantiomer: 8.5 min; S-enantiomer: 10.2 min

4.2.2 Acceptance Criteria

Enantiomeric excess: ≥98% R-enantiomer
Chemical purity: ≥90% by area normalization

S-enantiomer impurity: ≤2%

Analytical Methods and Environmental Monitoring

Enantioselective Environmental Analysis
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The enantioselective behavior of fluazifop-butyl in environmental matrices provides critical insights for

ecological risk assessment. Research has demonstrated that degradation rates differ significantly between

enantiomers across various environmental conditions.

Table 3: Enantioselective degradation of fluazifop-butyl in different matrices

Matrix
Half-life R-
enantiomer (days)

Half-life S-
enantiomer (days)

Degradation
Preference

Reference

Tomato 2.84 1.62 S-enantiomer faster [3]

Cucumber 2.71 1.58 S-enantiomer faster [3]

Pakchoi 1.62 2.84 R-enantiomer faster [3]

Rape 1.85 2.65 R-enantiomer faster [3]

Soil 2.28 2.84 R-enantiomer faster [3]

Microbial
Culture

Persistent 1.24 S-enantiomer faster [4]

Metabolic Pathway Analysis

Fluazifop-butyl undergoes rapid hydrolysis to its acid metabolite (fluazifop-P) in both plants and soil. The

metabolic pathway involves:

Initial hydrolysis: Cleavage of butyl ester to form fluazifop acid

Further degradation: Breakdown to 4-(5-trifluoromethyl-2-pyridyl)oxyphenol
Ring cleavage: Formation of 5-trifluoromethyl-2-hydroxypyridine

Complete mineralization: Conversion to CO₂ and water

The R-enantiomer demonstrates greater environmental persistence in most matrices, supporting the

agricultural efficacy of enantiopure Fluazifop-P-butyl but requiring monitoring to prevent accumulation.
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Environmental Degradation Pathway of Fluazifop-P-butyl
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Figure 2: Environmental Degradation Pathway of Fluazifop-P-butyl
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Biological Activity and Mechanism of Action

Target Site and Selectivity

Fluazifop-P-butyl exhibits its herbicidal activity through specific inhibition of acetyl-CoA carboxylase

(ACCase), a key enzyme in the fatty acid biosynthesis pathway. The mechanism involves:

R-enantiomer specificity: Only the R-configuration effectively binds to the ACCase enzyme
Selective toxicity: Targets the plastid isoform of ACCase found predominantly in grasses

Limited mammalian toxicity: Mammalian ACCase isoforms are unaffected, providing selective
toxicity

Post-emergence activity: Applied to actively growing plants for optimal efficacy

The inhibition of fatty acid synthesis disrupts membrane formation and lipid-dependent processes,

ultimately leading to plant death. Studies have demonstrated that the R-enantiomer causes 89% inhibition of

fatty acid synthesis in barley leaf tissue at 100 μM concentration, while the S-enantiomer shows negligible

activity.

Agricultural Applications

Table 4: Agricultural use patterns and target weeds for Fluazifop-P-butyl

Crop
Application Rate (g
a.i./ha)

Key Target Weeds Application Timing

Soybeans 150-500 Volunteer cereals, annual

grasses

Post-emergence, 2-6 leaf stage

of weeds

Carrots 100-300 Annual and perennial

grasses

Post-emergence, actively

growing weeds

Spinach 100-250 Grass weeds Post-emergence

Potatoes 150-400 Annual grasses Post-emergence, before tuber
initiation
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Crop
Application Rate (g
a.i./ha)

Key Target Weeds Application Timing

Ornamentals 100-300 Grass weeds Directed spray, actively growing

weeds

Environmental and Toxicological Profile

Environmental Fate

Fluazifop-P-butyl demonstrates favorable environmental characteristics:

Low persistence: Half-life of 1.24-2.28 days in various matrices

Limited mobility: Low aqueous solubility (0.93 mg/L) reduces leaching potential
Rapid degradation: Primarily to fluazifop acid, then to simpler metabolites

Low accumulation potential: Complete mineralization in environmental compartments

Toxicological Considerations

Recent toxicological studies have identified potential concerns requiring consideration in handling and

application:

Reproductive toxicity: In vitro studies indicate potential effects on male reproductive cells (TM3 and

TM4 cell lines) at high concentrations
Oxidative stress: Induction of reactive oxygen species (ROS) in non-target organisms

Apoptosis induction: Observed in testicular cell lines at elevated exposure levels
Low acute toxicity: Oral LD₅₀ in rats >2450 mg/kg, classifying as low toxicity

These findings highlight the importance of protective equipment during handling and adherence to

application guidelines to minimize occupational exposure, despite the favorable environmental profile of

Fluazifop-P-butyl.

Regulatory Status and Quality Control
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Global Regulatory Approvals

Fluazifop-P-butyl is approved under EC Regulation 1107/2009 with expiration of inclusion on 31/05/2026.

It is currently registered for use in multiple countries including:

European Union: Approved with minor variations in specific member states

United States: EPA registration active with established tolerance levels
Australia: Registered for use in various cropping systems

China: Remains registered despite phase-out in some countries

Quality Control Specifications

Active ingredient content: ≥90% Fluazifop-P-butyl
Known impurities: 2-chloro-5-(trifluoromethyl)pyridine <1.5 g/kg

Enantiomeric purity: ≥98% R-enantiomer
Physical properties: Straw-colored liquid meeting specification limits

Storage stability: Maintains efficacy for 24 months under recommended conditions

Conclusion and Recommendations

The stereoselective synthesis of Fluazifop-P-butyl represents a significant advancement in sustainable

agrochemistry, providing targeted herbicidal activity while minimizing environmental loading. The detailed

protocols presented enable reproducible production of enantiopure material with consistent biological

efficacy.

Key recommendations for researchers and manufacturers include:

Implement rigorous chiral monitoring throughout synthesis to maintain enantiomeric purity
Employ green chemistry principles to optimize solvent use and waste reduction

Conduct regular resistance monitoring to preserve long-term product efficacy
Adhere to comprehensive safety protocols during manufacturing and handling

The development of stereoselective processes for agrochemicals like Fluazifop-P-butyl establishes a

paradigm for next-generation pesticide design, balancing agricultural productivity with environmental

stewardship through targeted molecular design.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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